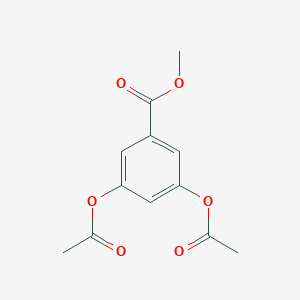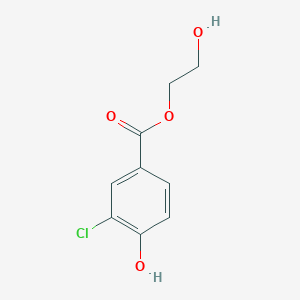
2-Bornanethione
Übersicht
Beschreibung
2-Bornanethione is a chemical compound that belongs to the family of organic sulfur compounds. It is commonly used in the field of organic chemistry as a building block for the synthesis of various organic molecules. This compound has a unique structure that makes it an important intermediate in the synthesis of a wide range of organic compounds.
Wirkmechanismus
The mechanism of action of 2-Bornanethione is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It can also act as a sulfur donor in the synthesis of organic molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Bornanethione. However, it has been reported to have antimicrobial and antifungal properties. It has also been used as a food flavoring agent due to its characteristic odor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Bornanethione is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic molecules. However, it has some limitations in lab experiments, including its high cost, low yield, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-Bornanethione. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
Synthesemethoden
The synthesis of 2-Bornanethione can be achieved by various methods, including the reaction of 2-cyclohexenone with sulfur, the reaction of 2-cyclohexenone with hydrogen sulfide, and the reaction of 2-cyclohexenone with sodium sulfide. Among these methods, the reaction of 2-cyclohexenone with sulfur is the most commonly used method for the synthesis of 2-Bornanethione.
Wissenschaftliche Forschungsanwendungen
2-Bornanethione has been widely used in scientific research for the synthesis of various organic molecules. It is an important intermediate in the synthesis of natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of materials for optoelectronic devices.
Eigenschaften
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADKYXUTOBAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=S)C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864086 | |
| Record name | Thiocamphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bornanethione | |
CAS RN |
7519-74-6 | |
| Record name | Thiocamphor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocamphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOCAMPHOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WA22E7HFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



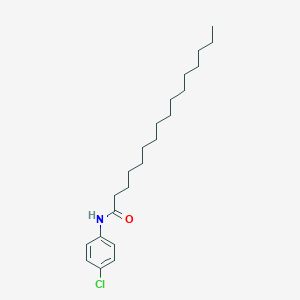

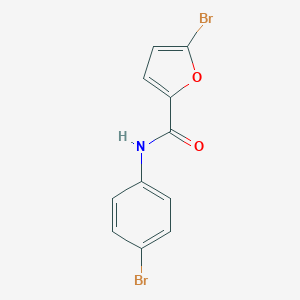

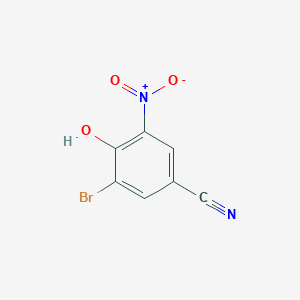

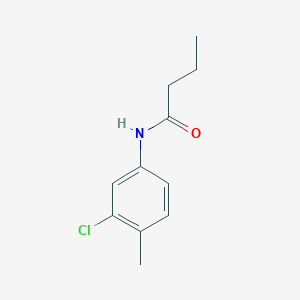

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)

